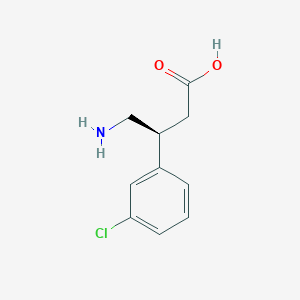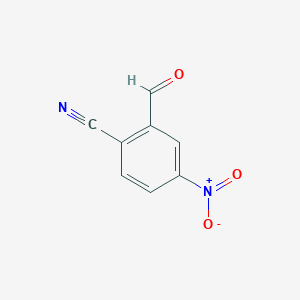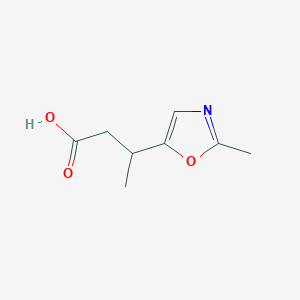![molecular formula C15H18BN5O4 B13349183 (3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)
(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid” is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
Chemical Formula: CHNOB
IUPAC Name: 3-(tert-butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid
This compound belongs to the family of boronic acids, which are versatile building blocks in organic synthesis due to their reactivity and ability to form stable complexes with Lewis bases.
Vorbereitungsmethoden
a. Flow Microreactor Synthesis: A sustainable and efficient method for introducing the tert-butoxycarbonyl (Boc) group involves using flow microreactors . These systems allow precise control of reaction conditions, resulting in improved yields and reduced waste. The direct introduction of Boc into various organic compounds occurs smoothly in these microreactors.
b. Metal-Free Oxidation: Another approach employs tert-butyl hydroperoxide to oxidize Csp3–H bonds, cleave C–CN bonds, and form C–O bonds in one pot. This method efficiently synthesizes tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide .
Analyse Chemischer Reaktionen
The compound can undergo various reactions:
Hydrolysis: Removal of the Boc group under acidic or basic conditions.
Boronic Acid Coupling: Forms stable complexes with Lewis bases (e.g., Suzuki-Miyaura cross-coupling).
Reduction: Boc group reduction using hydrides (e.g., LiAlH).
Substitution: Boc group substitution with nucleophiles (e.g., amines).
Major products include Boc-protected derivatives used as intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
a. Medicinal Chemistry:
- Boc-protected boronic acids serve as prodrugs, enhancing drug stability and solubility.
- They participate in drug discovery, especially in designing proteasome inhibitors for cancer therapy.
- Boc-functionalized boronic acids contribute to the development of smart materials, sensors, and catalysts.
Wirkmechanismus
The Boc group stabilizes the boronic acid, influencing its reactivity. In drug design, Boc-protected boronic acids target specific enzymes or receptors, modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related Boc-protected boronic acids, this specific compound’s unique pyrazole-imidazole hybrid structure sets it apart. Similar compounds include 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid .
Eigenschaften
Molekularformel |
C15H18BN5O4 |
|---|---|
Molekulargewicht |
343.15 g/mol |
IUPAC-Name |
[3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyridin-7-yl]boronic acid |
InChI |
InChI=1S/C15H18BN5O4/c1-15(2,3)25-14(22)21-12(9-7-18-20(4)8-9)19-11-10(16(23)24)5-6-17-13(11)21/h5-8,23-24H,1-4H3 |
InChI-Schlüssel |
MRHHGLJVXWYNTN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=NC=C1)N(C(=N2)C3=CN(N=C3)C)C(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aR)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13349106.png)
![{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349110.png)


![7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13349120.png)



![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)





